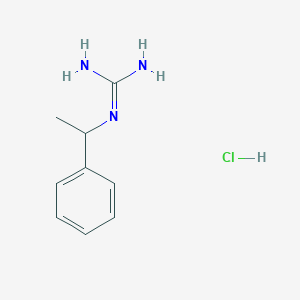
N-(1-Phenylethyl)guanidine hydrochloride
Descripción general
Descripción
N-(1-Phenylethyl)guanidine hydrochloride: is a chemical compound with the molecular formula C9H14ClN3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethyl)guanidine hydrochloride typically involves the reaction of 1-phenylethylamine with cyanamide, followed by hydrochloric acid treatment to form the hydrochloride salt. One common method includes:
Reaction of 1-phenylethylamine with cyanamide: This step forms the guanidine intermediate.
Hydrochloric acid treatment: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for guanidine derivatives often involve catalytic processes to enhance yield and efficiency. Transition-metal-catalyzed guanylation reactions are commonly employed, utilizing carbodiimides and amines under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Phenylethyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-guanidine derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxo-guanidine derivatives: From oxidation reactions.
Amine derivatives: From reduction reactions.
Substituted guanidines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-(1-Phenylethyl)guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(1-Phenylethyl)guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts by:
Enhancing acetylcholine release: Following a nerve impulse, which can affect muscle contraction and neurotransmission.
Inhibiting specific enzymes: Such as aldehyde dehydrogenase, which can modulate metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Disubstituted guanidines: Such as N,N’-dimethylguanidine.
Aryl guanidines: Such as phenylguanidine.
Alkyl guanidines: Such as methylguanidine.
Uniqueness
N-(1-Phenylethyl)guanidine hydrochloride is unique due to its specific phenylethyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(1-phenylethyl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEVGQBJVMVXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




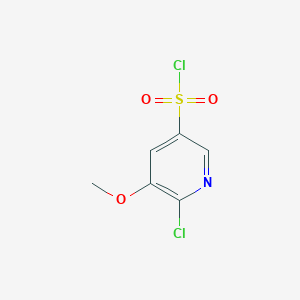

![(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3153388.png)

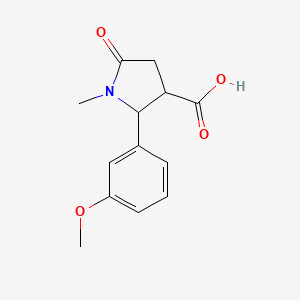
![ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate](/img/structure/B3153416.png)
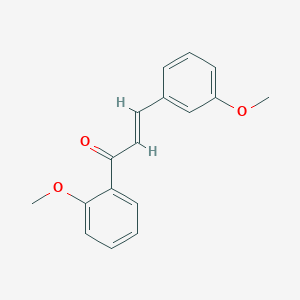
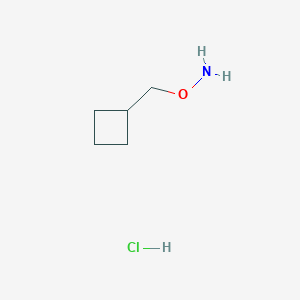
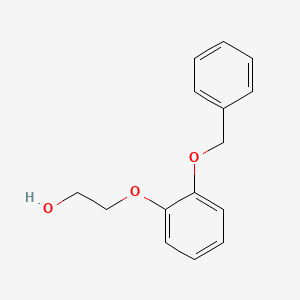

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3153448.png)

